molecular formula C31H31N3O2 B2443725 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone CAS No. 921555-19-3

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone

Cat. No. B2443725
CAS RN: 921555-19-3
M. Wt: 477.608
InChI Key: ZJQBNFAMSBEUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is known to have a unique mechanism of action and exhibits a range of biochemical and physiological effects. In

Scientific Research Applications

1. Antimicrobial and Antibacterial Properties

Research indicates that compounds related to 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone have shown significant antimicrobial and antibacterial activities. For example, a study by Holla et al. (2005) synthesized substituted 1,2,3-triazoles with remarkable antimicrobial activity. Similarly, Joshi et al. (2011) developed novel quinoline-oxadiazole derivatives that displayed potential antibacterial activity.

2. Anti-inflammatory Applications

Studies have shown the potential of related compounds in anti-inflammatory applications. Chen et al. (2006) synthesized furan-2-yl-quinoline derivatives that exhibited significant anti-inflammatory effects. Additionally, Rehman et al. (2022) found that chalcone derivatives with a similar structural framework showed promising anti-inflammatory activity.

3. Neuroprotective and Antioxidant Effects

Some derivatives of this compound have been studied for their neuroprotective and antioxidant properties. Buemi et al. (2013) synthesized indole derivatives targeting GluN2B-subunit-containing NMDA receptors, demonstrating both potent ligand binding and antioxidant properties.

4. Antiproliferative and Anticancer Potential

Research has also explored the antiproliferative and anticancer potential of compounds structurally similar to 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone. For instance, Chen et al. (2008) synthesized anilinofuro[2,3-b]quinolines with notable antiproliferative activities against various cancer cell lines.

5. Catalytic and Chemical Synthesis Applications

Compounds with a similar structure have been utilized in catalytic processes and chemical synthesis. Sun et al. (2007) investigated quinoxalinyl-pyridines in the formation of iron and cobalt complexes, demonstrating their utility in catalytic activities.

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O2/c35-30(34-20-17-25-9-4-5-11-27(25)34)22-36-28-12-6-10-26-13-14-29(32-31(26)28)33-18-15-24(16-19-33)21-23-7-2-1-3-8-23/h1-14,24H,15-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQBNFAMSBEUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)N5CCC6=CC=CC=C65)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone

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